2-Isopentyl-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-Isopentyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H16N2O2. It is characterized by a pyrimidine ring substituted with an isopentyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopentyl-4-methylpyrimidine with a carboxylating agent such as carbon dioxide in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Isopentyl-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the isopentyl group.
4-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks the isopentyl group and has a different substitution pattern.
2-Isopentylpyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group at the 4-position
Uniqueness
2-Isopentyl-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the isopentyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbutyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)4-5-10-12-6-9(11(14)15)8(3)13-10/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
SSGKYJMRTOWLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CCC(C)C |
Origin of Product |
United States |
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